molecular formula C14H16FN3O4S B2492780 5-fluoro-2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1105234-18-1

5-fluoro-2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No. B2492780
CAS RN: 1105234-18-1
M. Wt: 341.36
InChI Key: PSSXWABYEKVHQU-UHFFFAOYSA-N
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Description

Benzenesulfonamides are a prominent class of compounds with diverse applications in medicinal chemistry due to their biological activities. The specific chemical structure of “5-fluoro-2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide” indicates its potential for unique chemical reactivity and interactions due to the presence of fluoro, methoxy, and pyridazinyl groups attached to the benzenesulfonamide core.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves nucleophilic substitution reactions, amidation, or coupling reactions under various conditions. For instance, a related study on the synthesis of benzenesulfonamides involves the Knoevenagel condensation and radical initiation processes, indicating a potential pathway for synthesizing similar complex molecules (Kharas et al., 2017).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is critical in determining their chemical and physical properties. Crystallographic studies provide insights into the molecular arrangements, bond lengths, angles, and interactions within the crystal lattice, which can influence the compound's reactivity and interaction with biological targets. For example, the crystal structure analysis of similar benzenesulfonamide compounds reveals specific intermolecular interactions and molecular geometries that could be relevant to understanding the compound (Sreenivasa et al., 2014).

Chemical Reactions and Properties

Benzenesulfonamides undergo various chemical reactions, including electrophilic substitutions, due to the electron-withdrawing nature of the sulfonamide group. This characteristic might influence the compound's reactivity towards nucleophiles or its ability to undergo further functionalization. The introduction of fluorine atoms into the molecule can significantly alter its chemical reactivity and electronic properties, potentially enhancing its binding affinity to biological targets (Wang et al., 2018).

Scientific Research Applications

Cyclooxygenase Inhibition and Anti-inflammatory Activity

One significant area of research involving similar benzenesulfonamide derivatives focuses on their ability to inhibit cyclooxygenase enzymes, specifically COX-2, which plays a crucial role in inflammation and pain. A study demonstrated that certain 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety exhibit selective COX-2 inhibition, offering a pathway for developing new anti-inflammatory drugs. This research highlights the compound's potential in treating conditions associated with COX-2, such as arthritis and acute pain, through the synthesis of novel molecules like 3-fluoro-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-1-pyrazolyl]-1-benzenesulfonamide, which showed promising pharmacokinetic properties and in vivo anti-inflammatory activity (M. Pal et al., 2003).

Photodynamic Therapy for Cancer Treatment

Another research direction involves the compound's utility in photodynamic therapy (PDT) for cancer treatment. Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, demonstrating high singlet oxygen quantum yields, a critical factor for the effectiveness of PDT. These properties suggest the compound's applicability in developing photosensitizers that can be activated to kill cancer cells selectively, marking a promising approach for treating various cancers (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Enantioselective Synthesis

Research into the synthesis of enantioselectively fluorinated compounds has also been conducted, with benzenesulfonamide derivatives serving as key intermediates. The development of N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) improved enantioselectivity in the synthesis of fluorinated molecules, which are valuable in medicinal chemistry for their pharmacological properties. This approach offers a pathway for creating more effective and selective drugs by enhancing their molecular architecture (H. Yasui et al., 2011).

properties

IUPAC Name

5-fluoro-2-methoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O4S/c1-22-12-6-5-11(15)10-13(12)23(20,21)17-8-3-9-18-14(19)4-2-7-16-18/h2,4-7,10,17H,3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSXWABYEKVHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

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